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Compound of Interest

Compound Name:
Morpholine,4-(1-

phenylcyclohexyl)-

CAS No.: 2201-40-3

Cat. No.: B1222076

Get Quote

Executive Summary & Strategic Utility
4-(1-phenylcyclohexyl)morpholine (PCMo) is a morpholine analogue of the dissociative

anesthetic Phencyclidine (PCP). While it shares the core arylcyclohexylamine scaffold, the

substitution of the piperidine ring with a morpholine ring introduces an oxygen atom, altering

lipophilicity and hydrogen-bonding potential.

Primary Research Applications:

SAR Deconvolution: Validates the hydrophobic requirements of the GluN1/GluN2 pore region

by acting as a "low-affinity" comparator to PCP.

Forensic Toxicology: Serves as a critical reference standard to distinguish between structural

isomers (e.g., 2-, 3-, or 4-methoxy analogs) in complex biological matrices.

Behavioral Pharmacology: Used to dissociate sedative effects from potent psychotomimetic

effects, as PCMo exhibits a distinct sedation-to-dissociation ratio compared to PCP.
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Mechanistic Validation: The "Morpholine Switch"
To understand PCMo's utility, one must analyze why it is less potent than PCP. This "loss of

function" is the tool's primary value, serving as a negative control or titration point in receptor

mapping.

Pharmacodynamic Profile
The introduction of the morpholine oxygen reduces affinity for the NMDA receptor (NMDAR)

channel pore.

Target: NMDAR (PCP binding site within the ion channel).

Mechanism: Open-channel block (uncompetitive antagonism).

Selectivity Shift: The morpholine ring reduces NMDAR affinity by approximately 12-fold

compared to PCP, while retaining affinity for Sigma (

) receptors, altering the NMDAR/

ratio.

Signaling Pathway & Interaction Map
The following diagram illustrates how PCMo interacts with the glutamatergic system and how

its structural modification leads to differential downstream effects compared to PCP.
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Figure 1: Comparative Pharmacodynamics. PCMo exhibits reduced NMDAR blockade and

DAT inhibition compared to PCP, resulting in a profile where sedation predominates over

psychotomimetic intensity.

Comparative Performance Analysis
The following table contrasts PCMo with standard arylcyclohexylamines. This data validates its

use as a low-potency reference for calibrating binding assays.

Table 1: Receptor Binding & Functional Potency Comparison
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Compound
Structure
(Amine)

NMDAR
Affinity (

)

Selectivity
Profile

Primary
Research Use

PCP Piperidine 59 nM (High)
Balanced

NMDAR/DAT/
Psychosis model

(Gold Standard)

PCMo Morpholine
~750 - 900 nM

(Moderate)

Sedative >

Dissociative

SAR Probe /

Forensic

Standard

Ketamine
Methylamine

(Ketone)

~650 nM

(Moderate)
NMDAR > HCN1

Antidepressant /

Anesthetic

MK-801 Dizocilpine 3 nM (Very High)
Highly Selective

NMDAR

Channel Blocker

(Positive Control)

Note:

values are approximate means derived from rat forebrain radioligand displacement assays
using

.

Experimental Protocols for Validation
To validate PCMo in your specific workflow, follow these standardized protocols. These

methods ensure the compound is performing as expected (lower potency than PCP) and

confirm its chemical identity.

Protocol A: Competitive Radioligand Binding (Validation
of Affinity)
Objective: Confirm the reduced affinity of PCMo relative to PCP to validate the "Morpholine

Effect."

Membrane Preparation:
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Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4).

Centrifuge at 48,000

for 20 min; wash pellet 3x to remove endogenous glutamate.

Incubation:

Ligand: 5 nM

(Specific NMDAR channel marker).

Competitor: PCMo (Concentration range:

to

M).

Non-Specific Control: 10

M PCP or MK-801.

Incubate for 2 hours at 25°C (equilibrium is slower for channel blockers).

Filtration & Counting:

Filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-

specific binding).

Measure radioactivity via liquid scintillation counting.

Validation Criteria:

The

for PCMo must be significantly higher (right-shifted curve) than PCP.

Hill coefficient should approach 1.0 (indicating competitive interaction at the PCP site).

Protocol B: Forensic Identification (LC-MS/MS)
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Objective: Distinguish PCMo from isobaric methoxy-analogs (e.g., 3-MeO-PCP isomers) in

toxicological samples.

Sample Prep: Liquid-liquid extraction of plasma using

-butyl chloride at pH 9.5.

Chromatography:

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7

m).

Mobile Phase: Gradient elution of 0.1% Formic Acid (A) and Acetonitrile (B).

Mass Spectrometry (MRM Mode):

Precursor Ion:

246.2

Transition 1 (Quantifier):

159.1 (Phenylcyclohexyl cation).

Transition 2 (Qualifier):

86.1 (Morpholine ring fragment).

Note: The morpholine fragment (

86) distinguishes PCMo from piperidine analogs (

84).

Synthesis & Chemical Validation Workflow
For labs synthesizing PCMo for reference purposes, the Grignard-Nitrile route is the standard

for high purity.
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Step 1: Intermediate Formation
Cyclohexanone + Morpholine + KCN

(Strecker-like Reaction)

1-Morpholinocyclohexanecarbonitrile
(MCC)

Step 2: Grignard Addition
MCC + Phenylmagnesium Bromide

(Solvent: THF/Ether)

Step 3: Hydrolysis & Isolation
Acidic Workup -> Basify -> Extraction

Final Product: PCMo
(Recrystallize from MeOH/Water)

Click to download full resolution via product page

Figure 2: Synthesis Pathway.[1] The conversion of the carbonitrile intermediate is the critical

step determining yield and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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